molecular formula C9H11N2OP B8234165 4-Amino-2-(dimethylphosphoryl)benzonitrile

4-Amino-2-(dimethylphosphoryl)benzonitrile

Cat. No.: B8234165
M. Wt: 194.17 g/mol
InChI Key: IUFVENLUSIPLDR-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethylphosphoryl)benzonitrile is an organic compound with the molecular formula C₉H₁₁N₂OP. This compound is characterized by the presence of an amino group, a dimethylphosphoryl group, and a benzonitrile moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Amino-2-(dimethylphosphoryl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and dimethylphosphoryl chloride.

    Reduction: The nitro group in 4-nitrobenzonitrile is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Phosphorylation: The amino group is then phosphorylated using dimethylphosphoryl chloride under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-(dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can further modify the amino group or the nitrile group, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the nitrile group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-(dimethylphosphoryl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and dimethylphosphoryl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-2-(dimethylphosphoryl)benzonitrile can be compared with other similar compounds, such as:

    4-Amino-2-(methylphosphoryl)benzonitrile: This compound has a similar structure but with a methylphosphoryl group instead of a dimethylphosphoryl group, leading to different reactivity and applications.

    4-Amino-2-(ethylphosphoryl)benzonitrile:

    4-Amino-2-(phenylphosphoryl)benzonitrile: The phenylphosphoryl group in this compound introduces aromatic characteristics, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-dimethylphosphorylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2OP/c1-13(2,12)9-5-8(11)4-3-7(9)6-10/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVENLUSIPLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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